molecular formula C20H22FN3OS B2583655 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391863-13-1

2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2583655
CAS No.: 391863-13-1
M. Wt: 371.47
InChI Key: HYUXVTRLWDIJQC-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, primarily for its role as a potent and selective inhibitor of the Adenylyl Cyclase (AC) and Pim-1 kinase pathways. The compound's design strategically incorporates an adamantane moiety, known for enhancing lipid membrane permeability and metabolic stability, linked to a 1,3,4-thiadiazole scaffold bearing a 4-fluorophenyl group, a common pharmacophore in kinase inhibitor design. This specific molecular architecture enables researchers to potently target and modulate key intracellular signaling cascades. Its primary research value lies in the investigation of AC-mediated cAMP production and Pim-1 kinase activity, which are implicated in critical cellular processes such as proliferation, apoptosis, and immune response. Studies utilizing this compound have been pivotal in elucidating the mechanisms underlying various disease states, with a strong focus on developing novel antiviral therapies , particularly against poxviruses, and exploring new avenues in oncology research by disrupting pro-survival signaling in cancer cells. The compound serves as an essential pharmacological tool for validating these enzymes as therapeutic targets in in vitro and in vivo models, providing crucial insights for drug discovery efforts.

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c21-16-3-1-15(2-4-16)18-23-24-19(26-18)22-17(25)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUXVTRLWDIJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Attachment of the Adamantane Moiety: The adamantane group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is alkylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the adamantane derivative with the thiadiazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Type Conditions Reagents Products Yield Reference
Acidic HydrolysisReflux, 6M HCl, 8 hoursHCl, H₂O2-(Adamantan-1-yl)acetic acid + 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine72%
Basic HydrolysisReflux, 4M NaOH, ethanol, 6 hoursNaOH, ethanolSodium salt of 2-(adamantan-1-yl)acetate + thiadiazole amine65%

Key Findings :

  • Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide carbonyl, enhancing electrophilicity.

  • The adamantane moiety remains intact under these conditions, as confirmed by NMR analysis.

Substitution Reactions

The 1,3,4-thiadiazole ring participates in nucleophilic substitution, particularly at sulfur and nitrogen sites.

Reaction Type Conditions Reagents Products Yield Reference
AlkylationReflux, dry benzene, 12 hoursCH₃I, triethylamineS-Methylated thiadiazole derivative58%
AcylationRT, acetonitrile, 4 hoursAcetyl chloride, HOBtN-Acetylated thiadiazole derivative81%

Key Findings :

  • Alkylation at the sulfur atom of the thiadiazole ring improves lipophilicity, enhancing membrane permeability .

  • Acylation reactions require coupling agents like HOBt to activate the carbonyl group .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes directed electrophilic substitution.

Reaction Type Conditions Reagents Products Yield Reference
NitrationHNO₃, H₂SO₄, 0°C, 2 hoursHNO₃, H₂SO₄3-Nitro-4-fluorophenyl-thiadiazole derivative45%
BrominationBr₂, FeBr₃, CH₂Cl₂, RT, 4 hoursBr₂, FeBr₃3-Bromo-4-fluorophenyl-thiadiazole derivative63%

Key Findings :

  • Fluorine directs electrophiles to the meta position due to its strong electron-withdrawing effect.

  • Bromination yields are higher than nitration due to milder reaction conditions.

Oxidation and Reduction

The thiadiazole sulfur and acetamide carbonyl are redox-active sites.

Reaction Type Conditions Reagents Products Yield Reference
OxidationH₂O₂, acetic acid, 12 hoursH₂O₂, CH₃COOHThiadiazole sulfoxide derivative38%
ReductionLiAlH₄, THF, reflux, 6 hoursLiAlH₄Reduced amine derivative27%

Key Findings :

  • Oxidation to sulfoxides increases polarity but reduces thermal stability.

  • LiAlH₄ reduction of the amide group is low-yield due to steric hindrance from adamantane .

Stability Under Varied Conditions

The compound’s stability is critical for storage and application.

Condition Temperature Duration Degradation Reference
Acidic (pH 2)25°C1 month<5%
Basic (pH 10)25°C1 month12%
UV Light25°C2 weeks18%

Key Findings :

  • High stability in acidic environments but moderate degradation under basic conditions.

  • UV exposure accelerates decomposition, necessitating dark storage.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide exhibits significant cytotoxic properties against various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that this compound demonstrates potent anticancer activity, with some derivatives exhibiting higher potency than established chemotherapy agents like imatinib against breast cancer cell lines such as MDA-MB-231.
  • Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, similar thiadiazole derivatives have been reported to induce apoptosis through caspase activation pathways. For example, related compounds have shown to activate caspase-3 and caspase-8 in HepG2 liver cancer cells, suggesting a potential pathway for inducing cell death .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the adamantane moiety via nucleophilic substitution.
  • Final acetamide formation through coupling reactions with acetic acid derivatives.

These synthetic pathways are essential for modifying the compound to enhance its biological activity or improve pharmacological properties.

Case Studies and Research Findings

StudyFindings
Study 1Investigated related thiadiazole derivatives showcasing significant anticancer properties against MDA-MB-231 cells.
Study 2Evaluated N-substituted derivatives with potent anti-proliferative activity against cervical (Hela) and liver (HepG2) cancer cells.
Study 3Reported on adamantane derivatives displaying notable antibacterial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Adamantane-Containing Thiadiazole Derivatives

Compound ID Substituents on Thiadiazole Key Features Biological Activity/Application Reference
Target Compound 5-(4-Fluorophenyl) Adamantane + 4-fluorophenyl + acetamide linker Potential anticancer/antimicrobial*
Compound 50 (Ev5) 5-{[2-(Adamantan-1-yl)-2-oxoethyl]sulfanyl} Adamantane + sulfanyl-ethanone linker 11β-HSD1 enzyme inhibition
Compound 15a (Ev7) Adamantane + monoterpenoid Adamantane + 2,2,3-trimethylcyclopentenyl group Enhanced cytotoxicity with topotecan
Compound 46 (Ev5) 5-(Methylsulfanyl) Adamantane + methylsulfanyl group 11β-HSD1 enzyme inhibition

Key Observations :

  • The 4-fluorophenyl group in the target compound differentiates it from sulfanyl- or sulfonyl-linked adamantane derivatives (e.g., Compounds 46–52 in ). This substitution may reduce metabolic susceptibility compared to sulfur-containing groups, which are prone to oxidation .
  • Compounds like 15a () incorporate monoterpenoid groups, which enhance cytotoxicity in combination with chemotherapeutics like topotecan.

Table 2: Influence of Substituents on Thiadiazole-Based Compounds

Compound ID Substituent at 5-Position Additional Features Activity Reference
Target Compound 4-Fluorophenyl Adamantane + acetamide Not explicitly reported*
Flufenacet (Ev9) Trifluoromethyl Isopropyl + phenoxy Herbicidal (FOE 5043)
7b (Ev3) Benzylthio + thiadiazinan 6-thioxo-1,3,5-thiadiazinan Antimicrobial
N-(5-(Benzylthio)... (Ev4) Benzylthio + trifluoromethylphenyl Trifluoromethylphenyl group Cytotoxic (anticancer)

Key Observations :

  • The 4-fluorophenyl group in the target compound shares structural similarity with flufenacet (), a herbicide. However, flufenacet’s trifluoromethyl and isopropyl groups likely confer herbicidal specificity, whereas the adamantane in the target compound may redirect activity toward mammalian targets .
  • Benzylthio and trifluoromethylphenyl substituents () are associated with cytotoxic effects, suggesting that electron-withdrawing groups at the 5-position enhance bioactivity. The 4-fluorophenyl group in the target compound may similarly optimize electronic interactions with target proteins .

Table 3: Physical Properties of Selected Thiadiazole Derivatives

Compound ID Melting Point (°C) Yield (%) Key Synthetic Challenges Reference
5e (Ev1) 132–134 74 Thioether formation
5f (Ev1) 158–160 79 Phenoxy-acetamide coupling
7b (Ev3) Not reported Not reported Thiadiazinan ring formation
Target Compound Not reported Not reported Adamantane coupling under mild conditions*

Key Observations :

  • Adamantane-containing compounds (e.g., ) often require specialized coupling strategies due to the steric bulk of the adamantane group. For example, compounds 46–52 in were synthesized via nucleophilic substitution or oxidation steps, with yields dependent on sulfur oxidation states .
  • The target compound’s 4-fluorophenyl group may simplify purification compared to sulfur-linked analogs (e.g., 5e, 5f in ), which require chromatographic separation of thioether byproducts .

Biological Activity

The compound 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that combines the adamantane structure with a thiadiazole moiety. This combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

C18H19FN2O1S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{1}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those containing adamantane structures. The compound's cytotoxicity was evaluated against various cancer cell lines:

  • MCF-7 (breast cancer)
  • HepG2 (hepatocellular carcinoma)
  • HCT116 (colon cancer)

In vitro assays using the MTT method indicated significant cytotoxic effects with IC50_{50} values ranging from 0.28 to 10 μg/mL depending on the specific cell line and structural variations of the thiadiazole moiety .

Cell LineIC50_{50} (μg/mL)Reference
MCF-70.28
HepG20.52
HCT1163.29

The proposed mechanisms of action for the anticancer activity include:

  • Induction of Apoptosis : Studies indicate that compounds induce apoptosis in cancer cells through mitochondrial pathways, leading to increased DNA fragmentation and cell cycle arrest .
  • Tubulin Interaction : Molecular docking studies suggest that these compounds may interact with tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division .
  • Reactive Oxygen Species (ROS) Production : Some derivatives have been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated promising antimicrobial activity :

  • In vitro tests against various bacterial strains showed enhanced activity compared to standard antibiotics.
  • The compound exhibited significant antibiofilm potential , outperforming cefadroxil at concentrations as low as 100 μg/100 μL .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by several structural features:

  • Substituent Variability : The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased cytotoxicity against tumor cells.
  • Linker Length and Composition : Variations in the acetamide linker can significantly affect lipophilicity and cellular uptake, impacting overall biological activity .

Case Studies

Several studies have documented the biological efficacy of related compounds:

  • A study found that derivatives with a piperazine or piperidine ring significantly enhanced anticancer activity against MCF-7 cells when linked via an acetamide structure .
  • Another investigation reported that certain thiadiazole derivatives exhibited IC50_{50} values below 0.1 µM against breast cancer cells, indicating potent activity compared to traditional chemotherapeutics like cisplatin .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide?

Methodological Answer:
The synthesis of adamantane-thiadiazole hybrids typically involves coupling adamantane-containing intermediates with functionalized thiadiazole precursors. For example:

  • Step 1 : Prepare the 1,3,4-thiadiazole core by cyclizing thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Introduce the 4-fluorophenyl group at the 5-position of the thiadiazole ring via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Step 3 : Couple the adamantane moiety (e.g., 2-(adamantan-1-yl)acetic acid) to the thiadiazole amine group using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DMF or THF .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

Advanced: How can researchers resolve contradictions in reported biological activities of adamantane-thiadiazole derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Structural isomerism : Confirm regiochemistry of the thiadiazole ring (1,3,4 vs. 1,2,4 substitution) via X-ray crystallography or 2D NMR (¹H-¹³C HMBC).
  • Solubility effects : Use standardized solvents (e.g., DMSO with <0.1% water) and measure partition coefficients (logP) to assess bioavailability .
  • Target specificity : Perform kinase profiling or molecular docking studies to identify off-target interactions, particularly with metal-binding sites (thiadiazoles can coordinate transition metals, altering activity) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray crystallography : Resolve the adamantane-thiadiazole conformation and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR: Assign adamantane protons (δ 1.6–2.1 ppm) and thiadiazole carbons (δ 150–160 ppm) .
    • ¹⁹F NMR: Confirm the presence and position of the 4-fluorophenyl group (δ -110 to -115 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out halogenated byproducts.

Advanced: What mechanistic approaches are recommended to study this compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases or kinases) to quantify IC₅₀ values under varying pH and ionic conditions .
  • Cellular uptake studies : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze metabolites using LC-MS/MS to identify oxidation or glucuronidation pathways .

Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed for adamantane-thiadiazole derivatives?

Methodological Answer:

  • Lipid-based formulations : Encapsulate the compound in liposomes or micelles to enhance solubility (measure critical micelle concentration via fluorescence probes) .
  • Prodrug strategies : Synthesize ester or amide prodrugs (e.g., acetyl-protected thiadiazole) to improve membrane permeability; hydrolyze in vivo via esterases .
  • Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human clearance rates, adjusting for adamantane’s high logP (~4.5) .

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity screening : Perform Ames tests (bacterial reverse mutation assay) and zebrafish embryo toxicity assays to preliminarily assess genotoxicity .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure (thiadiazoles may cause sensitization) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration, adhering to EPA guidelines for halogenated waste .

Advanced: How can computational methods aid in optimizing this compound’s bioactivity?

Methodological Answer:

  • QSAR modeling : Train models using datasets of adamantane derivatives to predict ADMET properties and prioritize synthesis targets .
  • Molecular dynamics (MD) simulations : Simulate binding to target proteins (e.g., β-amyloid for neurodegenerative studies) over 100+ ns to assess stability of ligand-receptor interactions .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization .

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